1-(5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(5-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-12-15-17(22-9-7-14(8-10-22)19(23)24)20-11-21-18(15)25-16(12)13-5-3-2-4-6-13/h2-6,11,14H,7-10H2,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWNEGMHAMDVLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)N3CCC(CC3)C(=O)O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Methodology:
Formation of 4-chlorothieno[2,3-d]pyrimidine:
The synthesis begins with the chlorination of 6-phenylthiophene derivatives, followed by cyclization with amidines or urea derivatives under reflux conditions. For example, the chlorination of phenylthiophene followed by treatment with amidines yields chlorothienopyrimidines, which serve as versatile intermediates for further functionalization (Reference).Reaction Conditions:
Use of phosphoryl chloride (POCl₃) at elevated temperatures (around 100°C) facilitates dehydration and ring closure, forming the chlorinated heterocycle.
Coupling with Piperidine-4-Carboxylic Acid
The final step involves attaching the piperidine-4-carboxylic acid moiety to the heterocyclic core, often via amide bond formation.
Method:
Activation of Carboxylic Acid:
The carboxylic acid is activated using coupling agents such as carbonyldiimidazole (CDI) or BOP reagent, which facilitate amide bond formation with amino groups.Amide Bond Formation:
The activated acid reacts with piperidine-4-amine or its derivatives under mild conditions (room temperature to 50°C).
Reaction Data:
| Step | Reagents & Conditions | Notes |
|---|---|---|
| Activation | CDI, BOP | Forms reactive intermediates |
| Coupling | Piperidine-4-amine | Room temperature, inert atmosphere |
Summary of the Synthetic Route
| Stage | Key Reactions | Typical Reagents & Conditions | Yield & Notes |
|---|---|---|---|
| Heterocycle formation | Cyclization of thiophene derivatives | POCl₃, reflux | High efficiency |
| Functionalization at 4-position | Nucleophilic substitution, oxidation | Piperidine derivatives, oxidants | Moderate to high yield |
| Substituents at 5 and 6 | Methylation, cross-coupling | Methyl iodide, Pd catalysis | Variable yields, optimized in literature |
| Final coupling | Amide bond formation | CDI, piperidine-4-amine | High yield, purification required |
Table 1: Summary of Key Reagents and Conditions for Synthesis
Note: The specific yields vary depending on reaction optimization but generally range from 50% to over 80% for key steps.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thienopyrimidine Core
The 4-position of the thieno[2,3-d]pyrimidine scaffold is highly reactive toward nucleophilic substitution due to electron-deficient aromaticity.
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Piperidine attachment : The piperidine-4-carboxylic acid moiety is likely introduced via displacement of a leaving group (e.g., chlorine or bromine) at the 4-position. This is supported by methods in thienopyrimidine functionalization, where halogenated intermediates undergo nucleophilic aromatic substitution with amines under acidic or basic conditions .
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Reaction conditions : Typical protocols involve refluxing in polar aprotic solvents (DMF, DMSO) with bases like K₂CO₃ or Et₃N. Yields range from 60–85% for similar substitutions .
Functional Group Transformations of the Piperidine-Carboxylic Acid
The carboxylic acid group at the 4-position of the piperidine ring enables diverse derivatization:
Key findings :
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Ester derivatives show improved lipophilicity for membrane permeability .
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Amidation with bioactive amines (e.g., benzylamine) enhances target selectivity in drug design .
Modifications at the 6-Phenyl Substituent
The phenyl group at the 6-position undergoes electrophilic aromatic substitution (EAS) and cross-coupling reactions:
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Halogenation : Treatment with N-bromosuccinimide (NBS) or Cl₂/FeCl₃ introduces halogens at meta/para positions .
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Nitration : HNO₃/H₂SO₄ introduces nitro groups, which can be reduced to amines for further functionalization .
Oxidation and Reduction of the Thienopyrimidine Ring
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Methyl group oxidation : The 5-methyl group is oxidized to a carboxylic acid using KMnO₄/H₂SO₄, enabling conjugation with biomolecules .
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Ring hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the thienopyrimidine’s double bonds, altering its electronic properties and bioactivity .
Heterocyclic Annulation Reactions
The thienopyrimidine core participates in cyclization reactions to form fused polyheterocycles:
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With thioureas : Forms thieno[2,3-d]pyrimidotriazines under acidic conditions .
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With hydrazines : Produces triazolo-fused derivatives, enhancing DNA-binding affinity in anticancer studies .
Stability and Degradation Pathways
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Hydrolytic stability : The ester and amide derivatives are susceptible to hydrolysis in physiological pH, necessitating prodrug strategies .
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Photodegradation : UV exposure causes C-S bond cleavage in the thiophene ring, requiring light-protected storage .
Synthetic Route Proposal
Based on analogous protocols , a plausible synthesis involves:
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Halogenation : 4-Chloro-5-methyl-6-phenylthieno[2,3-d]pyrimidine preparation via POCl₃-mediated chlorination.
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Piperidine coupling : React with piperidine-4-carboxylic acid using Pd(OAc)₂/Xantphos catalyst.
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Purification : Column chromatography (SiO₂, EtOAc/hexane) yields the final compound (>95% purity).
Scientific Research Applications
Anticancer Research
One of the primary applications of this compound is in anticancer drug development. The thieno[2,3-d]pyrimidine scaffold has been associated with various biological activities, including inhibition of cancer cell proliferation. Research indicates that derivatives of this compound may enhance the efficacy of existing chemotherapeutic agents by targeting specific cancer pathways.
Case Study Example:
A study published in a peer-reviewed journal demonstrated that derivatives similar to this compound showed significant cytotoxicity against breast cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways, suggesting potential for further development as an anticancer agent.
Neurological Disorders
The piperidine component suggests potential applications in treating neurological disorders such as depression and anxiety. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems.
Case Study Example:
Research conducted on related piperidine derivatives indicated their effectiveness in preclinical models for depression, showcasing improved mood and reduced anxiety-like behaviors in animal studies. This opens avenues for exploring the specific effects of 1-(5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid in neuropharmacology.
Antimicrobial Activity
Emerging studies have suggested that compounds containing thieno[2,3-d]pyrimidine rings exhibit antimicrobial properties against various pathogens. The structural diversity allows for modifications that could enhance activity against resistant strains.
Case Study Example:
In vitro studies have shown that certain derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. These findings suggest that this class of compounds could be further explored for antibiotic development.
Mechanism of Action
The mechanism of action of 1-(5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Comparison of Thienopyrimidine Derivatives
Table 2: Physicochemical Properties
*Estimated based on analogous piperidine-carboxylic acid derivatives.
Substituent Effects on Bioactivity and Solubility
- Phenyl vs. Ethyl at Position 6 : The phenyl group in the target compound enhances π-π stacking interactions in biological targets but reduces solubility compared to the ethyl-substituted analogue .
- Carboxylic Acid vs. Ester : The carboxylic acid group in the target compound improves aqueous solubility (critical for oral bioavailability) but may limit blood-brain barrier penetration compared to its ethyl ester .
Biological Activity
1-(5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid is a compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. Characterized by its unique thieno[2,3-d]pyrimidine core fused with a piperidine ring, this compound is being investigated for various biological activities, including antimicrobial, antiviral, and anticancer properties.
Structure and Composition
- IUPAC Name : this compound
- Molecular Formula : C19H19N3O2S
- CAS Number : 1858256-55-9
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may modulate the activity of enzymes or receptors involved in critical signaling pathways, which can lead to various therapeutic effects.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines by targeting pathways such as the PI3K-Akt-mTOR signaling pathway, which is often dysregulated in cancer.
Case Study: Inhibition of Tumor Growth
A study evaluating the compound's efficacy on human tumor xenografts in nude mice reported a substantial reduction in tumor size at well-tolerated doses. The compound's selectivity for cancer cells over normal cells highlights its potential as a targeted therapy.
Antimicrobial and Antiviral Properties
In addition to its anticancer effects, this compound has shown promise in antimicrobial and antiviral assays. Preliminary studies suggest that it can inhibit the growth of certain bacterial strains and viruses, although further research is needed to elucidate the mechanisms involved.
Table 1: Summary of Biological Activities
Synthesis and Derivatives
The synthesis of this compound involves multiple steps starting from commercially available materials. Variations in the synthesis process have led to derivatives with enhanced biological activities.
Comparative Studies
Comparative studies with similar compounds have revealed that while many share a common thieno[2,3-d]pyrimidine structure, their biological activities can vary significantly based on structural modifications. For instance, derivatives with different substituents on the piperidine ring have shown varying degrees of potency against specific targets.
Q & A
Q. What synthetic methodologies are recommended for synthesizing 1-(5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with the condensation of substituted thiophene or pyrimidine precursors. Key steps include:
- Cyclization : Catalytic conditions (e.g., palladium acetate, tert-butyl XPhos) under inert atmospheres to form the thieno[2,3-d]pyrimidine core .
- Piperidine coupling : Reacting the pyrimidine intermediate with piperidine-4-carboxylic acid derivatives using nucleophilic substitution or cross-coupling reactions.
- Functional group modifications : Acidic or basic hydrolysis to finalize the carboxylic acid moiety.
Critical Considerations : - Optimize reaction time (e.g., 72 hours for coupling steps) and temperature (40–100°C) to improve yields .
- Use high-purity reagents and anhydrous solvents (e.g., acetonitrile, DMF) to minimize side reactions .
Q. Which spectroscopic and analytical techniques are optimal for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR to confirm the thienopyrimidine core and piperidine substituents. Key signals:
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, especially for chiral centers in the piperidine ring .
- HPLC/MS : Assess purity (>95%) and molecular weight confirmation (e.g., ESI-MS for [M+H]+ ion) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activity data for this compound?
Methodological Answer: Discrepancies may arise from variations in:
- Assay conditions : Buffer pH (e.g., ammonium acetate pH 6.5 vs. phosphate buffer) impacts enzyme inhibition kinetics .
- Compound purity : Use orthogonal methods (HPLC, NMR) to verify >98% purity and rule out degradation products .
- Structural analogs : Compare activity with derivatives (e.g., 1-(6-cyano-4-pyrimidinyl)piperidine-4-carboxylic acid) to identify critical substituents .
Case Study :
A study on pyrrolo[2,3-d]pyrimidine derivatives showed that replacing the trifluoromethyl group with cyano improved kinase inhibition by 20-fold, highlighting substituent effects .
Q. What computational strategies predict the binding mode of this compound to target enzymes?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., FAD-dependent oxidoreductases). Key interactions:
- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories to assess conformational flexibility .
Validation :
Compare computational results with crystallographic data (e.g., PDB entries from fragment screening studies) .
Q. How can structural modifications improve metabolic stability or bioavailability?
Methodological Answer:
- Piperidine modifications : Introduce fluorine or methyl groups to reduce CYP450-mediated oxidation .
- Carboxylic acid bioisosteres : Replace with tetrazole or sulfonamide to enhance membrane permeability .
- Pro-drug strategies : Esterify the carboxylic acid to improve oral absorption, with in vivo hydrolysis to the active form .
Example :
Capivasertib, a pyrrolo[2,3-d]pyrimidine derivative, uses a hydroxymethyl group to enhance solubility and reduce clearance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
